molecular formula C12H12N2O2 B11458776 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid

1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid

Cat. No.: B11458776
M. Wt: 216.24 g/mol
InChI Key: APNGBPHRHHPBJU-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. High-pressure reactors and continuous flow systems are used to maintain optimal reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the aromatic ring using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with signal transduction processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid
  • 1H-Indole-2-carboxylic acid
  • 2,3-Dihydro-1H-pyrido[4,3-b]indole

Comparison: 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-3-carboxylic acid, it has a different position of the carboxyl group, affecting its reactivity and interaction with biological targets. Its structure also allows for unique synthetic transformations not possible with other indole derivatives.

This compound’s versatility and potential make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8/h1-3,13-14H,4-6H2,(H,15,16)

InChI Key

APNGBPHRHHPBJU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3C(=O)O

Origin of Product

United States

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